Cas no 1261225-45-9 (Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)

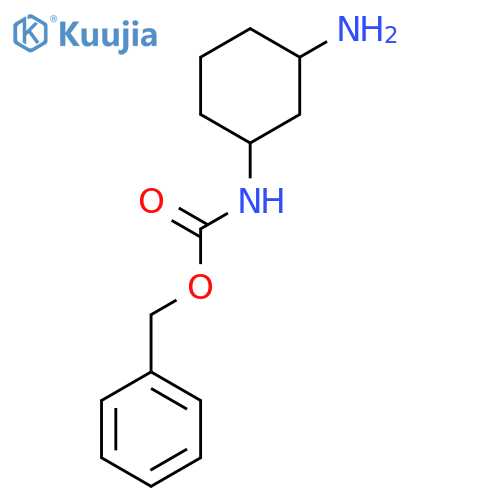

1261225-45-9 structure

商品名:Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate

CAS番号:1261225-45-9

MF:C14H20N2O2

メガワット:248.320803642273

MDL:MFCD18207256

CID:1030118

PubChem ID:71607448

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 化学的及び物理的性質

名前と識別子

-

- Benzyl (cis-3-aminocyclohexyl)carbamate

- benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate

- cis-Benzyl 3-aminocyclohexylcarbamate

- Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel-

- W11756

- Benzyl(cis-3-aminocyclohexyl)carbamate

- CS-0079946

- MFCD18207256

- cis-3-Amino-1-(Cbz-amino)-cyclohexane

- W11755

- W19647

- 1932063-48-3

- DTXSID90856391

- BS-20081

- A934190

- 1261225-45-9

- (1R,3S)-BENZYL 3-AMINOCYCLOHEXYLCARBAMATE(WX601705)

- Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate

- cis-3-(Cbz-amino)cyclohexanamine

- Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate

- Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester

- SCHEMBL16070788

- Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate

-

- MDL: MFCD18207256

- インチ: InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1

- InChIKey: NFWZARAFTINKJK-QWHCGFSZSA-N

- ほほえんだ: C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N

計算された属性

- せいみつぶんしりょう: 248.152477885g/mol

- どういたいしつりょう: 248.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

- 密度みつど: 1.13

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM117740-250mg |

cis-3-(Cbz-amino)cyclohexanamine |

1261225-45-9 | 95% | 250mg |

$462 | 2023-03-07 | |

| TRC | B703523-50mg |

Benzyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate |

1261225-45-9 | 50mg |

$ 230.00 | 2022-06-06 | ||

| TRC | B703523-100mg |

Benzyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate |

1261225-45-9 | 100mg |

$ 340.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D963546-250mg |

Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |

1261225-45-9 | 95% | 250mg |

$540 | 2024-06-08 | |

| A2B Chem LLC | AA35655-100mg |

Cis-benzyl 3-aminocyclohexylcarbamate |

1261225-45-9 | 95% | 100mg |

$261.00 | 2024-04-20 | |

| Aaron | AR000SCZ-250mg |

Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |

1261225-45-9 | 95% | 250mg |

$522.00 | 2023-12-16 | |

| Aaron | AR000SCZ-1g |

Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |

1261225-45-9 | 95% | 1g |

$1037.00 | 2023-12-16 | |

| 1PlusChem | 1P000S4N-500mg |

Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |

1261225-45-9 | 95% | 500mg |

$678.00 | 2024-07-09 | |

| 1PlusChem | 1P000S4N-1g |

Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel- |

1261225-45-9 | 96% | 1g |

$1392.00 | 2025-02-18 | |

| A2B Chem LLC | AA35655-500mg |

Cis-benzyl 3-aminocyclohexylcarbamate |

1261225-45-9 | 95% | 500mg |

$651.00 | 2024-04-20 |

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1261225-45-9 (Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate) 関連製品

- 405057-75-2(Benzyl 4-(methylamino)piperidine-1-carboxylate)

- 16801-63-1(benzyl N-(4-oxocyclohexyl)carbamate)

- 69747-36-0(benzyl N-(5-aminopentyl)carbamate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261225-45-9)Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate

清らかである:99%/99%

はかる:100mg/1g

価格 ($):271.0/933.0